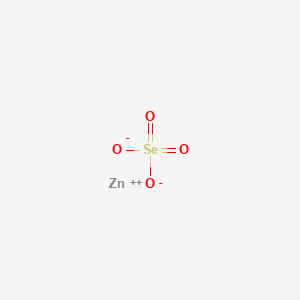

Zinc selenate

Description

Properties

IUPAC Name |

zinc;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Se.Zn/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLBMRKEAODAKR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Se.Zn, ZnSeO4, O4SeZn | |

| Record name | ZINC SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929191 | |

| Record name | Zinc selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13597-54-1 | |

| Record name | ZINC SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031117TWZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Zinc Selenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc selenate (B1209512) (ZnSeO₄), an inorganic compound composed of zinc cations (Zn²⁺) and selenate anions (SeO₄²⁻), is a material of interest in various scientific fields. Its structural characteristics, including the arrangement of its constituent ions in the solid state and the potential for multiple crystalline forms (polymorphism), are fundamental to understanding its physical and chemical properties. This technical guide provides a comprehensive overview of the current knowledge on the crystal structure of zinc selenate and its polymorphs, including its hydrated forms. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Anhydrous this compound (ZnSeO₄)

High-Pressure Polymorph

A quenchable high-pressure form of this compound has been synthesized by subjecting the low-pressure modification to 40 kilobars of pressure at 400°C for 30 minutes.[1] This high-pressure polymorph exhibits an orthorhombic crystal system.

Table 1: Crystallographic Data for the High-Pressure Polymorph of Anhydrous this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm (No. 63) |

| a | 5.511 Å |

| b | 8.110 Å |

| c | 6.585 Å |

| Calculated Density | 4.70 g/cm³ |

The calculated density of the low-pressure modification is 4.61 g/cm³, indicating a volume change of approximately 2% at the transition to the high-pressure phase.[1]

Hydrated this compound (ZnSeO₄·nH₂O)

This compound, like many inorganic salts, can incorporate water molecules into its crystal lattice to form hydrates. While the existence of various hydrated forms, such as the monohydrate (n=1), pentahydrate (n=5), and hexahydrate (n=6), has been noted in the literature, detailed crystallographic studies are scarce. To provide insight into their potential structures, a comparative analysis with the isomorphous zinc sulfate (B86663) (ZnSO₄) and nickel sulfate (NiSO₄) hydrates is instructive. The similarity in ionic radii and charge between sulfate (SO₄²⁻) and selenate (SeO₄²⁻) anions, as well as between Zn²⁺ and Ni²⁺ cations, often leads to similar crystal structures.

Table 2: Known and Postulated Crystal Structures of this compound Hydrates

| Hydrate (B1144303) | Crystal System (Postulated) | Space Group (Postulated) | Notes |

| ZnSeO₄·H₂O | Monoclinic | Not definitively determined | Mentioned in cocrystallization studies.[2] Likely isostructural with ZnSO₄·H₂O. |

| ZnSeO₄·6H₂O | Tetragonal / Monoclinic | Not definitively determined | Two polymorphs are known for the analogous NiSO₄·6H₂O.[3] |

| ZnSeO₄·7H₂O | Orthorhombic | P2₁2₁2₁ (Postulated) | Likely isostructural with ZnSO₄·7H₂O, which is a well-characterized orthorhombic crystal.[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and crystallization of specific this compound polymorphs are not widely published. However, general methods for the preparation of inorganic salts can be adapted.

Synthesis of this compound

This compound can be synthesized through the reaction of a zinc salt with selenic acid or a soluble selenate salt.

Materials:

-

Zinc carbonate (ZnCO₃) or Zinc oxide (ZnO)

-

Selenic acid (H₂SeO₄) solution

-

Deionized water

-

Ethanol

Procedure:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of zinc carbonate or zinc oxide to a stirred solution of selenic acid. The reaction is exothermic and will produce carbon dioxide if zinc carbonate is used.

-

Continue stirring until the reaction is complete and a clear solution of this compound is formed.

-

Filter the solution to remove any unreacted solids.

-

The resulting solution can be used for the crystallization of hydrated this compound. For anhydrous this compound, the water must be carefully removed by heating.

Crystallization of Hydrated this compound

Single crystals of hydrated this compound can be grown from an aqueous solution by slow evaporation.

Procedure:

-

Prepare a saturated or slightly supersaturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

-

Filter the hot solution to remove any dust particles.

-

Transfer the solution to a clean crystallizing dish and cover it with a perforated lid (e.g., filter paper with small holes) to allow for slow evaporation of the solvent.

-

Place the dish in a location with a stable temperature and minimal vibrations.

-

Crystals will form over a period of several days to weeks. The specific hydrate that crystallizes will depend on the temperature and humidity.

High-Pressure Synthesis of Anhydrous this compound Polymorph

Procedure: This procedure requires specialized high-pressure equipment.

-

The low-pressure modification of this compound is subjected to a pressure of 40 kilobars in a high-pressure apparatus.

-

The sample is heated to 400°C for 30 minutes under pressure.

-

The sample is then quenched to ambient conditions, preserving the high-pressure polymorph.[1]

X-ray Diffraction Analysis

The crystal structure of the synthesized polymorphs can be determined using single-crystal or powder X-ray diffraction (XRD).

Procedure:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector.

-

The resulting data is processed to determine the unit cell parameters and space group, and the crystal structure is solved and refined.

-

For powder samples, the material is finely ground and placed in a sample holder.

-

The powder XRD pattern is recorded over a range of 2θ angles.

-

The pattern can be used for phase identification and to refine lattice parameters.

Polymorphic Relationships and Phase Transitions

The relationship between the different polymorphs of this compound can be visualized as a logical flow. The primary variables influencing the resulting form are temperature, pressure, and the presence of water.

Caption: Polymorphic and hydration relationships of this compound.

Experimental Workflow for Characterization

A typical workflow for the synthesis and characterization of this compound polymorphs involves several key steps, from initial synthesis to detailed structural analysis.

Caption: Experimental workflow for this compound characterization.

References

Navigating the Nanoscale: A Technical Guide to the Synthesis and Characterization of Zinc Selenide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

The field of nanotechnology continues to present profound advancements in materials science and medicine. Among the myriad of nanomaterials, zinc selenide (B1212193) (ZnSe) nanoparticles have garnered significant attention due to their unique optical and electronic properties, making them promising candidates for a range of applications, including bio-imaging, drug delivery, and cancer therapy.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of zinc selenide nanoparticles, offering detailed experimental protocols and structured data for researchers and professionals in drug development.

Synthesis of Zinc Selenide Nanoparticles

The fabrication of zinc selenide nanoparticles can be achieved through various methods, each offering distinct advantages in controlling particle size, morphology, and surface chemistry. Common synthesis routes include co-precipitation, hydrothermal methods, and green synthesis approaches.

Co-precipitation Method

Co-precipitation is a widely utilized, simple, and cost-effective method for synthesizing ZnSe nanoparticles.[3] This technique involves the precipitation of zinc and selenide ions from a solution to form the desired nanoparticles.

Experimental Protocol: Co-precipitation Synthesis of ZnSe Nanoparticles [3][4]

-

Precursor Preparation: Prepare a 0.2 M solution of a zinc salt (e.g., zinc chloride, ZnCl2) in deionized water. In a separate vessel, prepare a 0.2 M solution of a selenium precursor (e.g., sodium selenide, Na2Se).

-

Mixing and Reaction: Transfer the precursor solutions to a round-bottom flask. To this mixture, add a solution of hydrazine (B178648) monohydrate and ethylene (B1197577) glycol.

-

Capping Agent Addition: Introduce a capping agent, such as polyvinylpyrrolidone (B124986) (PVP), dropwise into the solution while stirring continuously. The capping agent helps to control particle growth and prevent agglomeration.[4]

-

Reaction Completion and Purification: Continue stirring the solution for several hours to ensure the completion of the reaction. The resulting precipitate is then collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts, and finally dried under vacuum.

Hydrothermal Method

The hydrothermal method employs high temperatures and pressures to facilitate the synthesis of crystalline nanoparticles. This approach can yield nanoparticles with high purity and crystallinity.[5]

Experimental Protocol: Hydrothermal Synthesis of ZnSe Nanoparticles [3]

-

Precursor Preparation: Dissolve a zinc salt (e.g., zinc chloride) in absolute ethanol and heat gently to form a clear solution (Solution A). In a separate container, dissolve a selenium precursor (e.g., sodium selenite (B80905), Na2SeO3) in deionized water, followed by the addition of sodium hydroxide (B78521) and a reducing agent like hydrazine hydrate (B1144303) to obtain another clear solution (Solution B).

-

Hydrothermal Reaction: Place both solutions A and B into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven to a temperature between 120°C and 180°C for a specified duration.

-

Cooling and Collection: After the reaction period, allow the autoclave to cool down to room temperature naturally.

-

Purification: The resulting product is then washed several times with absolute ethanol and deionized water, followed by drying in a vacuum oven to obtain the final zinc selenide nanoparticle powder.

Green Synthesis

Emerging "green" synthesis methods utilize biological entities like plant extracts as reducing and capping agents, offering an eco-friendly and sustainable alternative to conventional chemical methods.[1]

Experimental Protocol: Green Synthesis of ZnSe Nanoparticles using Rosmarinus officinalis Leaf Extract [1]

-

Preparation of Plant Extract: Prepare an aqueous extract of Rosmarinus officinalis (rosemary) leaves.

-

Precursor Solution: In a separate beaker, dissolve zinc acetate (B1210297) dihydrate and sodium selenite in deionized water.

-

Nanoparticle Formation: Slowly add the rosemary leaf extract to the precursor solution under continuous stirring.

-

Precipitation and Collection: After a period of stirring, add ethanol dropwise to promote the precipitation of the ZnSe nanoparticles.

-

Purification: Collect the nanoparticles by centrifugation, followed by washing with deionized water to remove any impurities.

Characterization of Zinc Selenide Nanoparticles

A suite of analytical techniques is employed to thoroughly characterize the synthesized zinc selenide nanoparticles, providing insights into their structural, morphological, and optical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure and phase purity of the nanoparticles. The diffraction pattern reveals characteristic peaks corresponding to the crystallographic planes of the material.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology, size, and size distribution of the nanoparticles. TEM, with its higher resolution, can also provide information about the crystal lattice of individual nanoparticles.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the optical properties of the ZnSe nanoparticles. The absorption spectrum can reveal the band gap energy of the nanoparticles, which is often blue-shifted compared to the bulk material due to quantum confinement effects.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present on the surface of the nanoparticles, which is particularly useful for confirming the presence of capping agents or biomolecules from green synthesis methods.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of zinc selenide nanoparticles synthesized by different methods.

| Synthesis Method | Precursors | Capping Agent | Average Particle Size (nm) | Crystal Structure | Reference |

| Co-precipitation | Zinc Chloride, Sodium Selenide | PVP | 20-30 | Cubic | [6] |

| Co-precipitation | Zinc Acetate, Selenium Powder | Mercaptoethanol | ~15 | Zinc Blende | [3] |

| Hydrothermal | Zinc Chloride, Sodium Selenite | Oleic Acid | ~20 | Cubic Blende | [3] |

| Green Synthesis | Zinc Acetate, Sodium Selenite | Rosmarinus officinalis extract | 90-100 | Face-centered cubic | [1] |

Table 1: Summary of Synthesis Parameters and Resulting Nanoparticle Properties.

| Characterization Technique | Parameter | Typical Values | Reference |

| XRD | Crystallite Size | 6 - 55.5 nm | [7] |

| 2θ Peaks (°) (Cubic) | 27.3, 45.3, 53.7 | ||

| TEM | Particle Shape | Spherical, Hexagonal | [1] |

| UV-Vis Spectroscopy | Absorption Peak | 350 - 400 nm | |

| FTIR Spectroscopy | Zn-Se Stretching Vibration | 486 - 725 cm⁻¹ |

Table 2: Typical Characterization Data for Zinc Selenide Nanoparticles.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of zinc selenide nanoparticles.

Applications in Drug Delivery

The unique properties of zinc selenide nanoparticles open up various possibilities for their application in drug delivery systems. The following diagram illustrates these potential applications.

Conclusion

The synthesis and characterization of zinc selenide nanoparticles represent a vibrant area of research with significant potential for advancing drug development and biomedical applications. The choice of synthesis method profoundly influences the physicochemical properties of the nanoparticles, which in turn dictates their suitability for specific applications. A thorough characterization using a combination of analytical techniques is paramount to ensure the quality, safety, and efficacy of these nanomaterials. As research progresses, the development of novel synthesis strategies and a deeper understanding of the biological interactions of ZnSe nanoparticles will undoubtedly unlock new frontiers in nanomedicine.

References

- 1. Biogenic zinc selenide nanoparticles fabricated using Rosmarinus officinalis leaf extract with potential biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ripublication.com [ripublication.com]

- 4. youtube.com [youtube.com]

- 5. nanorh.com [nanorh.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Selenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc selenate (B1209512) (ZnSeO₄) is an inorganic compound that, along with its hydrated forms, holds potential for various applications, including in the development of new therapeutic agents. As a source of both zinc and selenium, two essential trace elements with significant biological roles, zinc selenate is of growing interest to the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its relevance in biological systems and drug development.

Physical Properties

Anhydrous this compound and its hydrated forms are white, odorless crystalline solids. The physical properties of these compounds are crucial for their handling, formulation, and application.

Data Presentation: Physical Properties of this compound and Its Hydrates

| Property | Anhydrous this compound (ZnSeO₄) | This compound Hexahydrate (ZnSeO₄·6H₂O) | Notes |

| Molecular Formula | O₄SeZn[1] | H₁₂O₁₀SeZn | |

| Molecular Weight | 208.35 g/mol [2] | 316.44 g/mol | |

| Appearance | White triclinic crystals[2] | White crystalline solid | |

| Melting Point | >50°C[2] | Decomposes upon heating | The melting point of the anhydrous form is not well-defined and it is noted to be above 50°C before decomposition. |

| Density | 2.591 g/cm³[2] | Not available | |

| Solubility in Water | Soluble | 49.37 g/100g H₂O at 0°C60.87 g/100g H₂O at 22°C46.22 g/100g H₂O at 98.5°C[2] | The solid phase in equilibrium with the saturated solution is ZnSeO₄·6H₂O at 0°C and 22°C, and anhydrous ZnSeO₄ at 98.5°C[2]. |

Chemical Properties

This compound is a stable compound under normal conditions and is considered a weak oxidizing agent[1]. Its reactivity is primarily associated with the selenate ion and the zinc cation.

Reactivity and Decomposition

This compound may react with strong or weak reducing agents[1]. It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes[1]. Thermal analysis of other metal selenates suggests that decomposition typically involves the loss of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures to form metal oxides and selenium oxides[3].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a zinc salt with selenic acid or a soluble selenate salt.

Protocol for the Synthesis of this compound Hexahydrate (ZnSeO₄·6H₂O):

-

Reaction Setup: In a well-ventilated fume hood, dissolve a stoichiometric amount of zinc carbonate (ZnCO₃) or zinc oxide (ZnO) in a calculated volume of aqueous selenic acid (H₂SeO₄). The reaction should be performed in a glass beaker with constant stirring.

-

Reaction Execution: Add the zinc source to the selenic acid solution portion-wise to control the effervescence if using zinc carbonate.

-

Crystallization: Gently heat the resulting solution to ensure complete reaction and then allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation and Purification: Collect the precipitated crystals of this compound hexahydrate by vacuum filtration. Wash the crystals with a small amount of cold deionized water and then with ethanol.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent.

Characterization of this compound

X-ray Diffraction (XRD) for Crystal Structure Analysis:

-

Sample Preparation: Finely grind a small sample of the synthesized this compound crystals to a homogenous powder.

-

Data Acquisition: Mount the powdered sample on a zero-background sample holder and place it in an X-ray diffractometer. Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

-

Data Analysis: Analyze the resulting diffraction pattern to identify the crystalline phases present and to determine the lattice parameters.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC):

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample (5-10 mg) into an alumina (B75360) or platinum crucible.

-

TGA/DSC Run: Heat the sample from room temperature to a final temperature of around 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the TGA curve to determine the temperatures of dehydration and decomposition, and the DSC curve to identify the endothermic or exothermic nature of these transitions.

Biological Activity and Relevance to Drug Development

The biological effects of this compound are attributed to the combined actions of zinc and selenium. Both are essential micronutrients involved in numerous cellular processes, including antioxidant defense, immune function, and cell signaling.

Interaction with Cellular Signaling Pathways

While direct studies on this compound are limited, research on the individual and combined effects of zinc and selenite (B80905) provides insights into potential mechanisms of action relevant to drug development.

Oxidative Stress and DNA Repair: Zinc and selenium are crucial for protecting cells from oxidative damage and for maintaining genomic stability. They are essential cofactors for antioxidant enzymes and are involved in DNA repair pathways[4].

Modulation of Signaling Pathways: Selenium compounds have been shown to influence key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, selenite can inhibit the Notch signaling pathway, which is often dysregulated in cancer[2]. Furthermore, combinations of zinc and selenium have been demonstrated to modulate the NF-κB and Nrf2 signaling pathways, which are critical in regulating inflammatory and antioxidant responses.

Experimental Workflow for In Vitro Biological Activity Assessment

References

optical properties of zinc selenate thin films

An In-depth Technical Guide to the Optical Properties of Zinc Selenide (B1212193) (ZnSe) Thin Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc selenide (ZnSe) is a prominent II-VI binary semiconductor compound of significant scientific and technological interest due to its wide range of applications in electronic and optoelectronic devices.[1] Possessing a large direct band gap of approximately 2.67 eV at room temperature, high optical transmittance over a broad spectral range (0.6 – 20 μm), and good photosensitivity, ZnSe thin films are particularly valuable.[1] These properties make them suitable for use as window layers in photovoltaic cells, a less toxic alternative to cadmium sulfide (B99878) (CdS).[1] Applications of ZnSe thin films are extensive, including light-emitting diodes, solar cells, photodetectors, transistors, and dielectric mirrors.[1][2] The optical and structural properties of these films can be tailored by controlling the deposition technique and process parameters such as film thickness and post-deposition annealing.[1]

Data Presentation: Optical Properties of ZnSe Thin Films

The optical properties of ZnSe thin films are highly dependent on the deposition method and subsequent processing. The following tables summarize key quantitative data from various studies.

Table 1: Optical Band Gap of ZnSe Thin Films Under Various Conditions

| Deposition Technique | Film Thickness (nm) | Annealing Temperature (°C) | Optical Band Gap (eV) | Reference |

| RF Magnetron Sputtering | 110 | 220 (deposition temp.) | 2.84 | [1] |

| RF Magnetron Sputtering | 150 | 220 (deposition temp.) | 2.83 | [1] |

| RF Magnetron Sputtering | 175 | 220 (deposition temp.) | 2.83 | [1] |

| Thermal Evaporation | 3000 Å (300) | As-deposited | > 2.7 | [3] |

| Thermal Evaporation | 4000 Å (400) | As-deposited | > 2.7 | [3] |

| Thermal Evaporation | 5000 Å (500) | As-deposited | > 2.7 | [3] |

| Thermal Evaporation | - | As-deposited | 2.60 | |

| Thermal Evaporation | - | 100-300 | 2.60 - 2.67 | |

| Thermal Evaporation | - | 500 K (227) | 2.83 | |

| Chemical Bath Deposition | - | As-deposited | 2.68 | [4] |

| Chemical Bath Deposition | - | - | 2.72 - 2.82 | [5] |

| Electrodeposition | - | 300 K (27) | 2.1 - 2.7 | [6] |

| Physical Vapour Deposition | 5-6 | As-deposited | ~2.8 | [4] |

| Spray Pyrolysis | - | 350 | 2.65 | [7] |

Table 2: Refractive Index (n) and Extinction Coefficient (k) of ZnSe Thin Films

| Deposition Technique | Film Thickness (nm) | Wavelength Range (nm) | Refractive Index (n) | Extinction Coefficient (k) | Reference |

| RF Magnetron Sputtering | 110, 150, 175 | Visible-NIR | Normal dispersion, constant in NIR | Increases with photon energy | [1] |

| Thermal Evaporation | 300, 400, 500 | 200 - 2500 | 1.75 - 2.05 | 0.002 - 0.18 | [3] |

| Thermal Evaporation | ~375 | 250 - 2500 | Varies with wavelength | Varies with wavelength | [8] |

Table 3: Transmittance of ZnSe Thin Films

| Deposition Technique | Conditions | Wavelength Range | Transmittance (%) | Reference |

| Chemical Bath Deposition | As-deposited and annealed | VIS-NIR | 26 - 87 | [4] |

| Thermal Evaporation | Annealed at 300 °C | Visible | > 68 | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of ZnSe thin films are crucial for reproducible research.

Synthesis of ZnSe Thin Films

Several techniques are employed for the deposition of ZnSe thin films, each with its own advantages.[1][2][10]

1. RF Magnetron Sputtering

Radio frequency (RF) magnetron sputtering is a versatile technique that allows for excellent control over film thickness and uniformity.[1][10]

-

Substrate Preparation: Substrates, such as optical glass or indium-tin-oxide (ITO) coated glass, are ultrasonically cleaned, typically in acetone.[1]

-

Deposition Chamber: The chamber is evacuated to a high vacuum (e.g., 10⁻³ Pa).[1]

-

Sputtering Gas: Argon (Ar) gas is introduced into the chamber to a working pressure (e.g., 0.86 Pa).[1]

-

Sputtering Target: A high-purity ZnSe target is used.

-

Deposition Parameters:

-

Film Thickness Control: The thickness of the film is controlled by the deposition time.

2. Thermal Evaporation

This method involves the heating of a source material in a vacuum chamber, which then evaporates and deposits onto a substrate.

-

Source Material: High-purity ZnSe powder or granules.

-

Substrate: Glass slides are commonly used.

-

Vacuum Chamber: The system is evacuated to a low pressure.

-

Deposition Process: The ZnSe source is heated until it sublimes, and the vapor condenses on the cooler substrate.

-

Post-Deposition Annealing: As-deposited films are often annealed in a vacuum or inert atmosphere at various temperatures (e.g., 100-300°C) to improve their crystallinity and optical properties.

3. Chemical Bath Deposition (CBD)

CBD is a simple and inexpensive method for depositing thin films from a solution.[4]

-

Precursor Solution: An aqueous solution containing a zinc salt (e.g., zinc acetate) and a selenium source (e.g., sodium selenosulfate or selenourea) is prepared.[4][5][11]

-

Complexing Agent: A complexing agent may be used to control the release of ions.

-

pH and Temperature: The pH of the solution and the deposition temperature are critical parameters that are carefully controlled.[5]

-

Deposition: Cleaned substrates are immersed in the chemical bath for a specific duration to allow the film to deposit.

-

Post-Treatment: The deposited films are washed with distilled water and dried. Annealing may be performed to enhance film properties.[5]

4. Electrodeposition

This technique involves the deposition of a material onto a conductive substrate from an electrolyte solution by applying an electrical current.

-

Electrolyte Bath: An aqueous solution containing zinc sulfate (B86663) (ZnSO₄) and selenium dioxide (SeO₂) is typically used.[6][12]

-

Deposition Modes: Deposition can be carried out in galvanostatic (constant current), potentiostatic (constant potential), or potentiodynamic modes.[6]

-

Substrate: A conductive substrate, such as fluorine-doped tin oxide (FTO) coated glass, is required.[6]

-

Characterization: The resulting films are characterized for their structural and optical properties.

Characterization of Optical Properties

The optical properties of the deposited ZnSe thin films are investigated using various analytical techniques.

1. UV-Vis-NIR Spectroscopy

This is the primary technique used to determine the optical properties of thin films.

-

Measurement: The transmittance and absorbance spectra of the films are recorded over a wide wavelength range (e.g., 200-2500 nm).[3][4]

-

Data Analysis:

-

Optical Band Gap (E_g): The band gap is determined from the absorption data using the Tauc plot method. For a direct band gap semiconductor like ZnSe, a plot of (αhν)² versus photon energy (hν) is used, where α is the absorption coefficient.[1] The linear portion of the plot is extrapolated to the energy axis to find the band gap.

-

Refractive Index (n) and Extinction Coefficient (k): These optical constants can be calculated from the transmittance and reflectance spectra using various models and methods, such as the Swanepoel method.[8]

-

Absorption Coefficient (α): This is calculated from the absorbance data and the film thickness.

-

2. Spectroscopic Ellipsometry

This is a highly sensitive technique for determining the optical constants and thickness of thin films.

-

Measurement: The change in polarization of light upon reflection from the film surface is measured as a function of wavelength and angle of incidence.[1]

-

Modeling: An optical model, typically consisting of the substrate, the ZnSe layer, and a surface roughness layer, is used to fit the experimental data.[1] The dispersion of the optical constants is often described by a model such as the Adachi-New Forouhi (ANF) model.[1]

Mandatory Visualization

Experimental Workflow for ZnSe Thin Film Synthesis and Characterization by RF Magnetron Sputtering

Caption: Workflow for ZnSe thin film synthesis and characterization.

Logical Relationship of Deposition Parameters to Optical Properties

Caption: Influence of parameters on ZnSe thin film optical properties.

References

- 1. acad.ro [acad.ro]

- 2. iscientific.org [iscientific.org]

- 3. Optical Properties of Polycrystalline Zinc Selenide Thin Films [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. espublisher.com [espublisher.com]

- 7. ijsr.net [ijsr.net]

- 8. Optical and structural characterization of ZnSe thin film fabricated by thermal vapour deposition technique [aimspress.com]

- 9. researchgate.net [researchgate.net]

- 10. Surface Characterization of Zinc Selenide Thin Films Obtained by RF co-sputtering -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 11. Investigation of structural, optical and electrical properties of zinc selenide thin films prepared by chemical bath deposition technique [lib.buet.ac.bd:8080]

- 12. ijera.com [ijera.com]

thermal stability and decomposition of zinc selenate

An In-depth Technical Guide on the Thermal Stability and Decomposition of Zinc Selenate (B1209512)

Disclaimer: Publicly available, detailed experimental data specifically on the thermal decomposition of zinc selenate (ZnSeO₄) is limited. This guide has been constructed based on the well-documented thermal behavior of the analogous compound, zinc sulfate (B86663) (ZnSO₄), and general principles of inorganic salt decomposition. The quantitative data and decomposition pathways presented should be considered illustrative and may differ from the actual experimental values for this compound.

Introduction

This compound (ZnSeO₄) is an inorganic compound with potential applications in various fields, including as a semiconductor precursor and in the synthesis of other selenium-containing materials. Understanding its thermal stability and decomposition characteristics is crucial for its handling, storage, and utilization in high-temperature processes. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, drawing parallels from the extensively studied zinc sulfate. The guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the thermal properties of such compounds.

Core Principles of this compound Thermal Decomposition

The thermal decomposition of metal salts like this compound typically occurs in a multi-stage process, especially if the salt is in a hydrated form. The initial stage involves the loss of water of crystallization (dehydration), followed by the decomposition of the anhydrous salt at higher temperatures.

For this compound, the decomposition is expected to proceed via an endothermic process, breaking down into a stable metal oxide and gaseous byproducts. The overall decomposition reaction for anhydrous this compound is anticipated to be:

ZnSeO₄(s) → ZnO(s) + SeO₃(g)

However, selenium trioxide (SeO₃) is unstable at higher temperatures and readily decomposes into selenium dioxide (SeO₂) and oxygen:

2SeO₃(g) → 2SeO₂(g) + O₂(g)

Therefore, the complete decomposition reaction is more likely to be:

2ZnSeO₄(s) → 2ZnO(s) + 2SeO₂(g) + O₂(g)

Quantitative Data Summary

The following tables summarize the expected quantitative parameters for the thermal decomposition of this compound, based on analogous data for zinc sulfate and general knowledge of metal salt hydrates.

Table 1: Expected Thermal Decomposition Data for this compound Monohydrate (ZnSeO₄·H₂O)

| Parameter | Expected Value Range | Atmosphere |

| Onset of Dehydration | 100 - 150 °C | Inert (N₂, Ar), Air |

| End of Dehydration | 250 - 300 °C | Inert (N₂, Ar), Air |

| Onset of Anhydrous Salt Decomposition | 600 - 700 °C | Inert (N₂, Ar), Air |

| End of Decomposition | > 800 °C | Inert (N₂, Ar), Air |

| Total Mass Loss | ~53.6% | Inert (N₂, Ar), Air |

Table 2: Theoretical Mass Loss Calculations

| Decomposition Step | Chemical Formula | Molar Mass ( g/mol ) | Component Lost | % Mass Loss |

| Dehydration | ZnSeO₄·H₂O | 226.35 | H₂O | 7.95% |

| Anhydrous Decomposition | ZnSeO₄ | 208.34 | SeO₂ + ½O₂ | 49.67% (of anhydrous) |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the quantitative mass loss of the sample.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound (5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).[1]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or argon (flow rate of 20-50 mL/min), to prevent oxidative side reactions.[2]

-

Heating Program: The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate, typically 10°C/min.[3]

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and end temperatures of each mass loss step. The derivative of the TGA curve (DTG curve) is used to determine the temperature of the maximum rate of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (endothermic or exothermic nature) associated with the decomposition processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.[4]

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

-

Heating Program: The sample and reference are subjected to the same heating program as in the TGA analysis (e.g., heating from ambient to a temperature beyond the final decomposition at a rate of 10°C/min).

-

Data Collection: The difference in heat flow to the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC curve shows endothermic peaks (heat absorption) for processes like dehydration and decomposition, and exothermic peaks (heat release) for processes like crystallization or oxidation. The area under each peak is proportional to the enthalpy change of the corresponding transition.[5]

Mandatory Visualizations

Logical Flow of Thermal Decomposition

Caption: Expected thermal decomposition pathway of this compound monohydrate.

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for the thermal analysis of this compound.

References

Solubility of Zinc Selenate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of the solubility of zinc selenate (B1209512) in aqueous and organic solvents. The information contained herein is intended for researchers, scientists, and drug development professionals who utilize or are investigating the properties of this inorganic compound. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents relevant biological pathways to provide a multi-faceted understanding of zinc selenate's behavior in various systems.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that dictates its utility in various applications, from formulation development to biological interactions. Below are structured tables summarizing the available quantitative solubility data for this compound.

Aqueous Solubility of this compound

This compound exhibits significant solubility in water, which is dependent on the temperature. The available data for this compound in water is presented in Table 1.

| Temperature (°C) | Solubility ( g/100 g H₂O) | Solid Phase |

| 0 | 49.37 | ZnSeO₄ · 6H₂O |

| 22 | 60.87 | ZnSeO₄ · 6H₂O |

| 98.5 | 46.22 | ZnSeO₄ |

Data sourced from ChemicalBook.[1]

Solubility of this compound in Organic Solvents

Disclaimer: The following data pertains to zinc sulfate (B86663) (ZnSO₄) and is provided as an estimate for the potential behavior of this compound. Researchers should experimentally determine the solubility of this compound in their specific organic solvent of interest.

| Solvent | Temperature (°C) | Solubility of Zinc Sulfate ( g/100 g solvent) |

| Methanol | 15 | 0.485 |

| 25 | 0.428 | |

| 35 | 0.408 | |

| 45 | 0.42 | |

| 55 | 0.463 | |

| Ethanol | 15 | 0.038 |

| 25 | 0.034 | |

| 35 | 0.029 | |

| 55 | 0.02 | |

| Glycerol | 15.5 | 35 |

| Acetic Acid | - | Practically Insoluble |

| Acetone | - | Generally Insoluble[1] |

| Ethyl Acetate | - | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for two common experimental protocols for determining the solubility of an inorganic salt like this compound.

Isothermal Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is equilibrated with a solvent at a constant temperature until the concentration of the dissolved solute in the solution reaches a constant value.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound powder that is in excess of its expected solubility.

-

Transfer the powder to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO) to the container.

-

-

Equilibration:

-

Place the sealed container in a constant temperature bath or incubator equipped with an orbital shaker.

-

Agitate the mixture at a constant speed to ensure thorough mixing and facilitate the dissolution process. The agitation should be sufficient to keep the solid suspended without creating a vortex.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The required time should be determined by preliminary experiments where the concentration is measured at different time points until it plateaus.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a suitable filter (e.g., a 0.22 µm PTFE or PVDF filter) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the working range of the chosen analytical method.

-

Quantify the concentration of zinc or selenate in the diluted sample using a validated analytical technique.

-

Analytical Quantification Techniques

Several analytical methods can be employed to determine the concentration of this compound in the saturated solution.

-

Atomic Absorption Spectroscopy (AAS): This is a highly sensitive technique for quantifying the concentration of the zinc cation. A calibration curve is prepared using standard solutions of known zinc concentrations. The absorbance of the sample solution is then measured and the concentration is determined from the calibration curve.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS offers very high sensitivity and can be used to determine the concentration of both zinc and selenium. It is particularly useful for trace-level analysis.

-

Ion Chromatography (IC): This technique can be used to separate and quantify the selenate anion (SeO₄²⁻). A calibration curve is generated using standard solutions of sodium selenate or another soluble selenate salt.

-

UV-Vis Spectrophotometry: While zinc and selenate ions themselves do not have strong chromophores in the UV-Vis range, indirect methods can be used. For example, a complexing agent that forms a colored complex with zinc can be added, and the absorbance of the complex can be measured.

Biological Signaling Pathways

For drug development professionals, understanding the biological context of the constituent elements of a compound is crucial. Zinc and selenium are essential trace elements involved in numerous physiological processes. The solubility of this compound will influence the bioavailability of these elements and their subsequent participation in cellular pathways.

Zinc Homeostasis and Signaling

Zinc homeostasis is tightly regulated by a network of transporters and binding proteins. Zinc ions (Zn²⁺) act as important signaling molecules in various cellular processes.

References

Quantum Confinement Effects in Zinc Selenide Quantum Dots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum confinement effects observed in zinc selenide (B1212193) (ZnSe) quantum dots (QDs). It covers the fundamental principles, synthesis methodologies, optical properties, and potential applications in drug development, with a focus on presenting clear, actionable information for professionals in the field.

Introduction to Quantum Confinement in ZnSe Quantum Dots

Zinc selenide is a significant II-VI semiconductor with a wide direct band gap of 2.7 eV in its bulk form.[1] This property makes it an ideal candidate for applications in optoelectronic devices such as blue light-emitting diodes and photodetectors.[1] When the physical dimensions of ZnSe crystals are reduced to the nanometer scale, comparable to or smaller than the exciton (B1674681) Bohr radius of the material, their electronic and optical properties become size-dependent. This phenomenon is known as the quantum confinement effect.[2]

The confinement of excitons (electron-hole pairs) within the nanocrystal leads to the quantization of energy levels, resulting in a wider effective bandgap compared to the bulk material.[2][3] This size-tunability of the bandgap allows for precise control over the absorption and emission spectra of the ZnSe QDs, making them highly valuable for various applications, including bioimaging and sensing, which are critical in drug development.[4][5] The unique photophysical properties of ZnSe QDs, such as their broad absorption spectra, narrow and symmetric emission peaks, high quantum yield, and excellent photostability, offer significant advantages over traditional organic fluorescent dyes.[3][5]

Synthesis of Zinc Selenide Quantum Dots

The synthesis of high-quality, monodisperse ZnSe QDs is crucial for harnessing their quantum confinement effects. Various methods have been developed, with wet chemical routes being among the most common. These methods offer good control over particle size and surface chemistry.

Wet Chemical Synthesis Protocol

A prevalent method for synthesizing ZnSe QDs involves the reaction of zinc and selenium precursors in a high-boiling point solvent. The following protocol is a representative example of a wet chemical, template-free process.[1]

Materials:

-

Zinc acetate (B1210297) (Zn(CH₃COO)₂)

-

Elemental selenium (Se) powder

-

Ethylene (B1197577) glycol

-

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)

-

Deionized water

-

Anhydrous ethanol (B145695)

Procedure:

-

In a 200 mL conical flask, combine 1.2 g of zinc acetate and 0.818 g of elemental selenium powder.[1]

-

Add a mixture of deionized water, ethylene glycol, and hydrazine hydrate in a 5:3:2 volume ratio.[1]

-

Reflux the solution at 90 °C for 5 hours under constant stirring.[1]

-

After the reaction, allow the mixture to cool down to room temperature. A yellowish precipitate of ZnSe QDs will form.[1]

-

Collect the precipitate by centrifugation.

-

Wash the collected precipitates multiple times with anhydrous ethanol and hot distilled water to remove any unreacted precursors and byproducts.[1]

-

Dry the final product in a vacuum oven at 50 °C for 6 hours.[1]

This method has been reported to yield ZnSe QDs in the strong quantum confinement regime with a high yield of up to 50%.[1] The resulting nanoparticles are typically spherical and well-dispersed.[1]

Characterization of ZnSe Quantum Dots

To understand and utilize the quantum confinement effects, a thorough characterization of the synthesized ZnSe QDs is essential. Key characterization techniques include:

-

X-ray Diffraction (XRD): Used to determine the crystal structure and average particle size of the QDs. The broadening of the diffraction peaks can be used to estimate the crystallite size using the Scherrer equation.[1] XRD analysis typically shows that ZnSe nanoparticles possess a cubic (zinc blende) structure.[1][6]

-

Transmission Electron Microscopy (TEM): Provides direct visualization of the size, shape, and dispersion of the QDs.[1] TEM images can confirm the spherical shape and provide a size distribution of the nanoparticles.[1]

-

UV-Vis Absorption Spectroscopy: Reveals the onset of absorption, which corresponds to the effective bandgap of the QDs. A "blue shift" in the absorption edge compared to bulk ZnSe is a direct indication of quantum confinement.[3][7]

-

Photoluminescence (PL) Spectroscopy: Measures the emission spectrum of the QDs when excited by a light source. The emission peak is also blue-shifted relative to the bulk material and is typically narrow and symmetric.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the surface chemistry of the QDs, including the presence of capping ligands and any surface oxidation.[1]

Quantum Confinement Effects on Optical Properties

The most direct consequence of quantum confinement in ZnSe QDs is the size-dependent nature of their optical properties. As the particle size decreases, the bandgap energy increases, leading to a blue shift in both the absorption and emission spectra.

Size-Dependent Absorption and Emission

The relationship between the size of ZnSe QDs and their optical properties is a key aspect of their utility. Smaller QDs exhibit a larger blue shift due to stronger quantum confinement.

| Particle Size (nm) | First Exciton Absorption Peak (nm) | Emission Peak (nm) | Bandgap Energy (eV) | Blue Shift from Bulk (eV) | Reference |

| ~3.5 | - | 387 | - | - | [1] |

| 2-5 | - | ~Violet-Blue Region | - | 0.56 | [8] |

| 3-7 | - | ~Violet-Blue Region | - | 0.19 | [8] |

| 4-8 | - | ~Violet-Blue Region | - | 0.02 | [8] |

| ~1 | 330 | - | 3.14 | 0.44 | [7] |

| 2 to 6 | 361 to 422 | - | - | - | [3] |

Note: The bulk band gap of ZnSe is 2.7 eV.[1]

This size-tunability allows for the production of QDs that emit light across the violet-blue region of the spectrum, which is particularly useful for fluorescence-based applications.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of ZnSe quantum dots, highlighting the key stages from precursor selection to the analysis of their quantum confinement effects.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Quantum confinement effects in semiconductors (Chapter 3) - Applied Nanophotonics [cambridge.org]

- 3. Correlating ZnSe Quantum Dot Absorption with Particle Size and Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chalcogen.ro [chalcogen.ro]

- 8. benthamdirect.com [benthamdirect.com]

A Comprehensive Technical Guide to Foundational Research on Zinc Selenide (ZnSe) Semiconductors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational aspects of zinc selenide (B1212193) (ZnSe), a significant II-VI wide-bandgap semiconductor. This document covers the core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and the fundamental principles of its application in various high-technology sectors.

Core Properties of Zinc Selenide

Zinc selenide is a yellow solid compound that is a key material in the field of optoelectronics.[1] It is an intrinsic semiconductor with a direct band gap of approximately 2.70 eV at room temperature (25 °C), which allows it to be transparent to a wide range of wavelengths, from the visible green spectrum into the far infrared.[1][2][3] This wide transmission window, spanning from 0.45 µm to 21.5 µm, makes it an invaluable material for infrared optics.[1][4]

ZnSe can exist in two main crystal structures: the cubic zincblende structure and the hexagonal wurtzite structure, with the zincblende form being more common.[1] The material can be intentionally doped to alter its electrical properties. N-type doping is readily achieved with elements like halogens, while p-type doping is more challenging but can be accomplished using elements such as gallium.[1]

The fundamental properties of zinc selenide are summarized in the table below. These values can vary depending on the synthesis method, crystalline quality, and whether the material is in bulk, thin film, or nanoparticle form.

| Property | Value | Conditions/Notes | Reference(s) |

| Crystal Structure | Zincblende (cubic), Wurtzite (hexagonal) | Zincblende is the more stable form. | [1] |

| Lattice Constant (a) | 566.8 pm | For the zincblende structure. | [1] |

| Band Gap (Eg) | ~2.70 eV | At 25 °C for bulk material.[1][3] Can be tuned by doping or in nanostructures.[3][5][6] For instance, the band gap of Co-doped ZnSe can decrease to 2.0-2.2 eV.[7] | [1][3][5][6][7] |

| Molar Mass | 144.35 g/mol | [1] | |

| Density | 5.27 g/cm³ | [1] | |

| Melting Point | 1,525 °C (2,777 °F) | [1] | |

| Refractive Index (nD) | 2.67 at 550 nm, 2.40 at 10.6 µm | Varies with wavelength. | [1] |

| Thermal Conductivity | 18 W/(m·K) | At 298 K. | [2] |

| Electron Mobility | ~530 cm²/(V·s) | At room temperature in crystals treated to reduce resistivity.[8] | [8] |

| Resistivity | ~10¹² Ω·cm (undoped), ~10⁻¹ Ω·cm (Zn-treated) | Can be significantly reduced by heat treatment in molten zinc.[8] | [8] |

Synthesis and Fabrication Methodologies

A variety of methods have been developed for the synthesis of ZnSe in different forms, from bulk single crystals to thin films and nanoparticles. The choice of method depends on the desired material properties and the intended application.

This method is a relatively simple and inexpensive route for producing ZnSe nanoparticles.

Materials:

-

Zinc acetate (B1210297) (Zn(CH₃COO)₂)

-

Selenium (Se) powder

-

Sodium borohydride (B1222165) (NaBH₄)

-

Mercaptoethanol (as a capping agent)

-

Distilled water

Procedure:

-

Preparation of Zinc Precursor Solution: Dissolve zinc acetate in distilled water with continuous magnetic stirring. Add mercaptoethanol to this solution, which will act as a capping agent to control particle growth and prevent agglomeration.[9]

-

Preparation of Selenide Precursor Solution: In a separate container, dissolve selenium powder in an aqueous solution of sodium borohydride. This reaction forms sodium hydrogen selenide (NaHSe), which is a source of Se²⁻ ions.

-

Reaction and Precipitation: Slowly add the sodium hydrogen selenide solution dropwise to the zinc acetate solution under vigorous stirring at a controlled temperature (e.g., 60 °C).[10] A precipitate of ZnSe nanoparticles will form.

-

Purification: The resulting precipitate is collected and washed several times with distilled water and ethanol to remove any unreacted precursors and byproducts.[10]

-

Drying: The purified ZnSe nanoparticles are then dried in an oven at a moderate temperature (e.g., 100 °C) for several hours.[10]

The PVT method is used to grow large, high-quality single crystals of ZnSe.

Apparatus:

-

Quartz ampoule

-

High-temperature furnace with a controlled temperature gradient

-

ZnSe polycrystalline source material

-

ZnSe seed crystal

Procedure:

-

Ampoule Preparation: Place the ZnSe polycrystalline source material and a ZnSe seed crystal inside a quartz ampoule.

-

Sealing and Evacuation: The ampoule is evacuated to a low pressure and sealed. An inert gas is often introduced at a low pressure.[11][12]

-

Crystal Growth: The sealed ampoule is placed in a furnace with a specific temperature profile. The source material is maintained at a higher temperature (e.g., 1100 °C) than the seed crystal.[11][12]

-

Transport and Deposition: The ZnSe source material sublimes, and the resulting Zn and Se₂ gases are transported to the cooler region where the seed crystal is located.[11]

-

Epitaxial Growth: The gaseous species deposit onto the seed crystal, leading to the growth of a larger single crystal.[11][12] The growth process is governed by the equilibrium reaction: 2ZnSe(s) ⇌ 2Zn(g) + Se₂(g).[11]

-

Cooling: After the desired crystal size is achieved, the furnace is slowly cooled to room temperature to prevent thermal shock and the introduction of defects.

This technique is used to deposit uniform thin films of ZnSe onto a substrate.

Apparatus:

-

RF magnetron sputtering system

-

High-purity ZnSe target

-

Substrate (e.g., glass, ITO-coated glass)

-

Argon gas supply

Procedure:

-

Substrate Preparation: The substrate is cleaned to remove any contaminants.

-

System Evacuation: The deposition chamber is evacuated to a high vacuum.

-

Sputtering Gas Introduction: Argon gas is introduced into the chamber, and the pressure is maintained at a specific level.

-

Plasma Generation: An RF power source is used to generate a plasma from the argon gas.

-

Sputtering: The energetic argon ions bombard the ZnSe target, causing atoms or molecules of ZnSe to be ejected.

-

Film Deposition: The sputtered ZnSe material travels through the plasma and deposits onto the substrate, forming a thin film.[13] The substrate can be heated to a specific temperature (e.g., 220 °C) to control the film's properties.[13]

-

Thickness Control: The thickness of the film is controlled by the deposition time and sputtering power.[5]

Characterization Techniques

A suite of analytical techniques is employed to characterize the structural, morphological, and optical properties of the synthesized ZnSe materials.

Protocols for Characterization:

-

X-Ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and crystallite size of the material. The sample is scanned over a range of 2θ angles, and the resulting diffraction pattern is compared to standard patterns for ZnSe.[9]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle size, and shape of the material. The sample is coated with a thin conductive layer (e.g., gold) and scanned with a focused electron beam.[9]

-

Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the material's internal structure, including crystallographic details and defects.[9]

-

UV-Vis Spectroscopy: Used to determine the optical properties of the material, such as its absorbance and transmittance, from which the bandgap energy can be calculated.[14]

-

Photoluminescence (PL) Spectroscopy: Measures the emission of light from the material after it has been excited by a light source. This technique provides information about the electronic band structure and the presence of defect states.[9]

-

Raman Spectroscopy: A non-destructive technique used to identify the vibrational modes of the material, which are characteristic of its crystal structure and composition.[9]

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate important workflows and concepts in ZnSe semiconductor research.

Caption: General workflow for the synthesis and characterization of ZnSe.

Caption: Major synthesis routes for producing zinc selenide materials.

Caption: Conceptual diagram of n-type and p-type doping in zinc selenide.

Applications

The unique properties of ZnSe have led to its use in a wide array of applications, particularly in the realm of optics and electronics.

-

Infrared Optics: Due to its broad transmission range, ZnSe is a primary material for manufacturing lenses, windows, and prisms for infrared applications, such as thermal imaging and CO₂ laser systems.[2][15]

-

Light-Emitting Diodes (LEDs) and Laser Diodes: As a wide-bandgap semiconductor, ZnSe is used in the fabrication of blue LEDs and laser diodes.[1]

-

Solar Cells: ZnSe can be used as a window or buffer layer in thin-film solar cells.[5][13]

-

Scintillators: When doped with tellurium (ZnSe(Te)), it can be used as a scintillator for detecting X-rays and gamma rays.[1]

-

Biomedical Labeling: ZnSe nanoparticles have applications in biomedical imaging and labeling.[5]

This guide provides a foundational understanding of zinc selenide semiconductors, from their basic properties to their synthesis and application. The provided protocols and diagrams serve as a starting point for researchers and professionals interested in working with this versatile material.

References

- 1. Zinc selenide - Wikipedia [en.wikipedia.org]

- 2. Exploring the Versatility of Zinc Selenide (ZnSe) - MOK Optics [mokoptics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iscientific.org [iscientific.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ripublication.com [ripublication.com]

- 10. researchgate.net [researchgate.net]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. global-sei.com [global-sei.com]

- 13. acad.ro [acad.ro]

- 14. chalcogen.ro [chalcogen.ro]

- 15. What are the applications of zinc selenide crystals?_News Center_UMOPTICS [umoptics.com]

Green Synthesis of Zinc Selenate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanotechnology has witnessed a paradigm shift towards environmentally benign and sustainable methods for the synthesis of nanoparticles. This guide provides a comprehensive overview of the green synthesis routes for zinc selenate (B1209512) (ZnSe) nanoparticles, leveraging the biosynthetic potential of plants, fungi, and algae. This eco-friendly approach offers a cost-effective and non-toxic alternative to conventional physicochemical methods, paving the way for novel applications in biomedicine and drug development.

Introduction to Green Synthesis of Zinc Selenate Nanoparticles

Green synthesis harnesses the natural machinery of biological systems to reduce metal ions and fabricate nanoparticles with desired physicochemical properties. In the context of this compound nanoparticles, this involves the use of extracts from various biological sources that are rich in secondary metabolites. These biomolecules, including polyphenols, flavonoids, terpenoids, proteins, and enzymes, act as natural reducing, capping, and stabilizing agents, thereby eliminating the need for harsh chemicals and complex laboratory procedures. The resulting nanoparticles are often biocompatible and possess unique biological activities, making them attractive candidates for a range of therapeutic and diagnostic applications.

Mechanisms of Bioreduction and Nanoparticle Formation

The green synthesis of this compound nanoparticles is a complex process involving the interplay of various biomolecules present in the biological extracts. The general mechanism can be conceptualized in three key phases: bioreduction, capping and stabilization, and termination.

Bioreduction: The first step involves the reduction of zinc (Zn²⁺) and selenate (SeO₄²⁻) or selenite (B80905) (SeO₃²⁻) ions to their elemental forms (Zn⁰ and Se⁰). This is primarily mediated by the diverse array of secondary metabolites in the plant, fungal, or algal extracts. Phytochemicals with antioxidant properties, such as flavonoids and polyphenols, donate electrons, leading to the reduction of the metal ions. In microbial synthesis, enzymes like reductases play a crucial role in this process.

Capping and Stabilization: Once the metal atoms are formed, they nucleate to form small clusters. The biomolecules present in the extract then adsorb onto the surface of these nascent nanoparticles. This "capping" process is vital for preventing agglomeration and controlling the size and shape of the nanoparticles. Proteins, polysaccharides, and other macromolecules form a protective layer around the nanoparticles, ensuring their stability in the colloidal suspension.

Termination: The final phase involves the termination of nanoparticle growth. The capping agents on the surface of the nanoparticles dictate the final size and morphology of the synthesized this compound nanoparticles.

Below is a generalized workflow illustrating the green synthesis process.

Caption: Generalized workflow for the green synthesis of this compound nanoparticles.

Plant-Mediated Synthesis of this compound Nanoparticles

Plants are a rich source of phytochemicals that can efficiently mediate the synthesis of this compound nanoparticles. Various parts of the plant, including leaves, stems, roots, and fruits, can be used to prepare extracts for this purpose.

Experimental Protocol: Synthesis using Rosmarinus officinalis Leaf Extract

This protocol is based on the methodology described for the synthesis of zinc selenide (B1212193) nanoparticles using Rosmarinus officinalis (rosemary) leaf extract.

Materials:

-

Fresh Rosmarinus officinalis leaves

-

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Sodium selenite (Na₂SeO₃)

-

Deionized water

-

Ethanol

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Preparation of the Plant Extract:

-

Wash fresh Rosmarinus officinalis leaves thoroughly with deionized water to remove any contaminants.

-

Air-dry the leaves in the shade for several days until they are completely dry.

-

Grind the dried leaves into a fine powder using a blender or mortar and pestle.

-

To prepare the aqueous extract, dissolve 0.5 g of the leaf powder in 20 ml of deionized water. The original study does not specify the extraction conditions (e.g., temperature, duration), but a common method is to heat the mixture at 60-80°C for 15-30 minutes with constant stirring.

-

Filter the extract using Whatman No. 1 filter paper to obtain a clear solution.

-

-

Synthesis of this compound Nanoparticles:

-

In a separate beaker, dissolve 0.4 g of zinc acetate dihydrate and 0.25 g of sodium selenite in 80 ml of deionized water.

-

Place the beaker on a magnetic stirrer and stir the solution continuously.

-

Slowly add the prepared Rosmarinus officinalis leaf extract to the precursor solution while maintaining constant stirring.

-

After 30 minutes, add a small amount of ethanol dropwise to the reaction mixture to facilitate the precipitation of the nanoparticles.

-

Continue stirring the mixture for 12 hours to ensure the complete formation of this compound nanoparticles.

-

-

Purification of Nanoparticles:

-

Collect the synthesized nanoparticles by centrifuging the solution at 12,000 rpm for 15 minutes.

-

Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times to remove any unreacted precursors and by-products.

-

Dry the purified this compound nanoparticles in a hot air oven at 60-80°C.

-

Quantitative Data from Plant-Mediated Synthesis

| Biological Source | Precursors | Nanoparticle Size (nm) | Crystallite Size (nm) | Shape | Key Findings |

| Rosmarinus officinalis | Zinc acetate dihydrate, Sodium selenite | 90-100 (TEM) | 42.13 (XRD) | Spherical | Showed significant antioxidant and antibacterial activity.[1] |

Fungal-Mediated Synthesis of this compound Nanoparticles

Fungi are excellent candidates for the green synthesis of nanoparticles due to their ability to secrete a wide range of extracellular enzymes and proteins that can act as reducing and capping agents. The use of fungal biomass or their extracts offers a scalable and cost-effective route for nanoparticle production.

Experimental Protocol: Synthesis using Aspergillus niger (Adapted)

Materials:

-

Pure culture of Aspergillus niger

-

Potato Dextrose Broth (PDB) medium

-

Zinc acetate

-

Sodium selenite

-

Deionized water

-

Shaker incubator

-

Centrifuge

Procedure:

-

Fungal Culture and Biomass Production:

-

Inoculate Aspergillus niger into a flask containing sterile Potato Dextrose Broth.

-

Incubate the flask at 28°C for 5-7 days in a shaker incubator at 150 rpm to allow for sufficient biomass growth.

-

-

Preparation of Fungal Filtrate:

-

After the incubation period, separate the fungal biomass from the culture medium by filtration through Whatman No. 1 filter paper.

-

The cell-free filtrate, containing extracellular enzymes and metabolites, will be used for the synthesis of nanoparticles.

-

-

Synthesis of this compound Nanoparticles:

-

To the fungal filtrate, add aqueous solutions of zinc acetate and sodium selenite to achieve a final concentration of 1 mM of each precursor.

-

Incubate the reaction mixture at 28°C in a shaker incubator at 150 rpm for 48-72 hours.

-

Monitor the reaction for a color change, which indicates the formation of nanoparticles.

-

-

Purification of Nanoparticles:

-

After the incubation, centrifuge the reaction mixture at 10,000 rpm for 20 minutes to pellet the synthesized nanoparticles.

-

Wash the nanoparticle pellet with deionized water multiple times by repeated centrifugation and resuspension.

-

Dry the purified nanoparticles in an oven at a low temperature (e.g., 50°C).

-

Quantitative Data from Fungal-Mediated Synthesis

| Biological Source | Precursors | Nanoparticle Size (nm) | Shape | Key Findings |

| Aspergillus niger (for trimetallic Cu-Se-Zn nanoparticles) | Copper acetate, Sodium selenite, Zinc acetate | Not specified | Not specified | The trimetallic nanoparticles exhibited promising antifungal activity against mucormycosis-causing fungi.[2] |

Algal-Mediated Synthesis of this compound Nanoparticles

Algae, both microalgae and macroalgae (seaweeds), are rich in bioactive compounds such as polysaccharides, pigments, and proteins, which can effectively mediate the synthesis of nanoparticles. Algal-based synthesis is considered a sustainable and eco-friendly approach.